molecular formula C10H14O B14417116 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one CAS No. 83002-81-7

4-(Prop-2-en-1-yl)cyclohept-2-en-1-one

Cat. No.: B14417116
CAS No.: 83002-81-7
M. Wt: 150.22 g/mol
InChI Key: TUDQYVPDEDOZNI-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is an organic compound with a unique structure that includes a seven-membered ring with a double bond and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond to a single bond, yielding a saturated cycloheptanone derivative.

    Substitution: Nucleophilic substitution reactions can occur at the allylic position, where nucleophiles such as halides or amines replace the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated cycloheptanone derivatives.

    Substitution: Allylic substituted products.

Scientific Research Applications

4-(Prop-2-en-1-yl)cyclohept-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A structurally related compound with a seven-membered ring but lacking the prop-2-en-1-yl substituent.

    Cyclohexanone: A six-membered ring analog with similar reactivity but different physical properties.

    4-(Prop-2-en-1-yl)cyclohex-2-en-1-one: A six-membered ring analog with the same substituent.

Uniqueness

4-(Prop-2-en-1-yl)cyclohept-2-en-1-one is unique due to its seven-membered ring structure combined with the prop-2-en-1-yl substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

83002-81-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

4-prop-2-enylcyclohept-2-en-1-one

InChI

InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(11)8-7-9/h2,7-9H,1,3-6H2

InChI Key

TUDQYVPDEDOZNI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCC(=O)C=C1

Origin of Product

United States

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